molecular formula C2H4O B137916 (2H4)Acetaldehyde CAS No. 1632-89-9

(2H4)Acetaldehyde

Cat. No. B137916
CAS RN: 1632-89-9
M. Wt: 48.08 g/mol
InChI Key: IKHGUXGNUITLKF-MZCSYVLQSA-N
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Description

Acetaldehyde is a significant intermediate in various chemical processes and is widely present in the environment, including tobacco smoke, vehicle exhaust, and certain food products. It is also produced endogenously in the human body through the metabolic oxidation of ethanol and during threonine catabolism . Acetaldehyde plays a crucial role in synthetic chemistry, particularly as a nucleophile in asymmetric C–C bond-forming transformations, which are essential for the synthesis of bioactive molecules .

Synthesis Analysis

The synthesis of acetals, which are derivatives of acetaldehyde, can be achieved through several methods. One approach involves the treatment of aldehydes and ketones with trialkyl orthoformate and the corresponding alcohol in the presence of bismuth triflate, which yields acetals in good yields . Another method utilizes a sodium alkoxide along with a corresponding trifluoroacetate ester under basic conditions, which is complementary to the synthesis under acidic conditions . Additionally, molecular sieves have been used to prepare acetals from aldehydes or ketones and alcohols by adsorbing the water formed and shifting the equilibrium towards acetal formation .

Molecular Structure Analysis

The zero-point average structure of acetaldehyde has been determined using microwave spectroscopy and electron diffraction. The structure is characterized by a C–C bond length of 1.515±0.005 Å, a C=O bond length of 1.207±0.004 Å, and a C–H bond length in the methyl group of 1.073±0.002 Å. The angles measured include a ∠CCO of 123°48′±9′ and a ∠HCH of the methyl top of 108°52′±17′ .

Chemical Reactions Analysis

Acetaldehyde is involved in various chemical reactions. For instance, it can react with 2'-deoxyguanosine in DNA to form DNA adducts, which are critical factors in the mechanisms of acetaldehyde mutagenicity and carcinogenesis . In the context of interstellar chemistry, acetaldehyde has been shown to be a precursor to complex organic molecules such as 2,3-butanedione, a flavorant, through radical-radical reactions in interstellar analog ices exposed to ionizing radiation . Moreover, the acid-catalyzed transacetalation of formaldehyde acetals has been used to generate dynamic libraries of cyclophane formals, demonstrating the versatility of acetaldehyde in dynamic combinatorial chemistry .

Physical and Chemical Properties Analysis

Acetaldehyde is a volatile and flammable liquid with a pungent odor. It is soluble in water, ethanol, and most organic solvents. The physical properties, such as boiling point, melting point, and density, are well-characterized and contribute to its behavior in various chemical reactions and its role as an intermediate in organic synthesis. The chemical properties, including its reactivity as a nucleophile and its ability to form acetals and participate in transacetalation reactions, are crucial for its applications in synthetic chemistry .

Scientific Research Applications

  • Chemical Equilibria Studies : Acetaldehyde, including its isotopically labeled forms like (2H4)Acetaldehyde, is important in studying chemical equilibria in reactive multicomponent systems, particularly in mixtures with water. Such studies are significant in understanding the behavior of acetaldehyde in various industrial and environmental contexts (Scheithauer et al., 2015).

  • Catalysis Research : Research on catalysts, especially in the context of ethanol and acetaldehyde formation, often involves acetaldehyde. Studies on Rh-based catalysts have revealed different mechanisms for the formation of acetaldehyde and ethanol, highlighting the role of acetaldehyde in various industrial chemical processes (Wang et al., 2000).

  • Analytical Method Development : Acetaldehyde is a focus in the development of analytical methods for its measurement in different matrices. This includes methods using high-performance liquid chromatography (HPLC) for accurate quantification in biological and environmental samples (Guan et al., 2012).

  • Microbial Biosynthesis : In the field of microbial biosynthesis, studies have been conducted to improve the production of acetaldehyde, leveraging its industrial applications. This includes research on enhancing the metabolic pathways in microorganisms like Zymomonas mobilis (Kalnenieks et al., 2019).

  • Photocatalysis : Acetaldehyde is used in research on photocatalysis, such as studies exploring the complete oxidation of acetaldehyde under light irradiation using specific photocatalysts. This has implications for environmental cleanup and pollution control (Arai et al., 2008).

  • Biosensor Development : Acetaldehyde's role in health and the environment has led to the development of biosensors for its detection. These biosensors, based on specific enzymes or microbial systems, offer sensitive and selective detection crucial for monitoring exposure in various settings (Liang et al., 2021).

Safety And Hazards

(2H4)Acetaldehyde is classified as a flammable liquid and vapor. It can cause serious eye irritation, respiratory irritation, and is suspected of causing genetic defects. It is also classified as a potential carcinogen . It can cause irritation to the eyes, nose, and throat, and can lead to dermatitis, conjunctivitis, cough, central nervous system depression, and delayed pulmonary edema .

properties

IUPAC Name

1,2,2,2-tetradeuterioethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4O/c1-2-3/h2H,1H3/i1D3,2D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKHGUXGNUITLKF-MZCSYVLQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C(=O)C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50167531
Record name (2H4)Acetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50167531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

48.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2H4)Acetaldehyde

CAS RN

1632-89-9
Record name Acetaldehyde-1,2,2,2-d4
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1632-89-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2H4)Acetaldehyde
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2H4)Acetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50167531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [2H4]acetaldehyde
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
21
Citations
BC Patterson - Journal of the Chemical Society C: Organic, 1966 - pubs.rsc.org
The preparation of fully deuterated ethane, propane, and bromoethane is described; the latter two have been obtained by new routes involving the reduction of [2H4]propyne and [2H4]…
Number of citations: 2 pubs.rsc.org
RH White - Biochemistry, 1994 - ACS Publications
MATERIALS AND METHODS Materials.(7-Methylthio) heptanoic acid and/V-[7-(me-thylthio) heptanoyl] threonine were prepared as previously described (Clements et al., 1993). …
Number of citations: 13 pubs.acs.org
D Zhou, RH White - Biochemical journal, 1991 - portlandpress.com
The incorporation of 2H- and 13C-labelled precursors into ubiquinone-8 (Uq-8) by strains of Escherichia coli was measured in order to define the pathway for the early steps in the …
Number of citations: 84 portlandpress.com
KL Brown, E Lessmann, DR Evans - Organometallics, 1992 - ACS Publications
Co (D2H2) OH2 was decomposed in 2H20 and when HOC2H2C2H2Co (D2H2) OH2 was decomposed in H20. This was accomplished by sampling reaction mixtures at various times, …
Number of citations: 2 pubs.acs.org
P Lecchi, FP Abramson - Journal of the American Society for …, 2000 - ACS Publications
A new method for measuring deuterium isotopic enrichment with CRIMS (chemical reaction interface mass spectrometry) is described. Using nitrogen as the reactant gas in a chemical …
Number of citations: 4 pubs.acs.org
C Allievi, P Dostert, MS Benedetti - Journal of Chromatography B …, 1991 - Elsevier
The urine concentrations of free salsolinol were determined in six healthy volunteers, using a gas chromatographic—mass spectrometric method with electron-capture negative-ion …
Number of citations: 7 www.sciencedirect.com
AF Bennett, PD Buckley, LF Blackwell - Biochemistry, 1982 - ACS Publications
Adrian F. Bennett, Paul D. Buckley, and Leonard F. Blackwell* abstract: A transient release of protons with an amplitude corresponding to one proton per active site has been observed …
Number of citations: 36 pubs.acs.org
C Norsten, T Cronholm, G Ekström, JA Handler… - Journal of Biological …, 1989 - ASBMB
Elimination of [ 2 H]ethanol in vivo as studied by gas chromatography/mass spectrometry occurred at about half the rate in deer mice reported to lack alcohol dehydrogenase (ADH − ) …
Number of citations: 28 www.jbc.org
SJ Gould, XC Cheng - Tetrahedron, 1993 - Elsevier
The labeling pattern obtained from incorporation of a mixture of sodium [1- 13 C]- and [s- 13 C]acetates has confirmed the irregular derivation of the benz[α]anthraquinone skeleton of …
Number of citations: 17 www.sciencedirect.com
S Jin, Q Cao, F Yang, H Zhu, S Xu, Q Chen, Z Wang… - Nature …, 2021 - nature.com
… In brief, 50 µl of serum or about 30 mg of brain tissue was mixed with 5 µmol of 2H6-ethanol (internal standard for ethanol) and 0.04 µmol of 2H4-acetaldehyde (internal standard for …
Number of citations: 49 www.nature.com

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